Menadiol sodium diphosphate hexahydrate
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Overview
Description
Menadiol sodium diphosphate hexahydrate is a water-soluble form of vitamin K, specifically a synthetic analogue of vitamin K4. It is used primarily for individuals who cannot absorb sufficient vitamin K from their diet due to difficulties absorbing fatty substances. Vitamin K is essential for blood clotting and bone health .
Preparation Methods
Synthetic Routes and Reaction Conditions
Menadiol sodium diphosphate hexahydrate is synthesized from menadione (vitamin K3) through a series of chemical reactions. The process involves the phosphorylation of menadione to form menadiol diphosphate, followed by the addition of sodium ions to create the sodium salt form. The final product is then crystallized as a hexahydrate .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using controlled reaction conditions to ensure high purity and yield. The process typically includes steps such as solvent extraction, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Menadiol sodium diphosphate hexahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form menadione.
Reduction: It can be reduced to form menadiol.
Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric sulfate and hydrogen peroxide.
Reduction: Sodium bisulfite is often used as a reducing agent.
Substitution: Various nucleophiles can be used to replace the phosphate groups under acidic or basic conditions.
Major Products
Oxidation: Menadione
Reduction: Menadiol
Substitution: Various substituted naphthoquinones.
Scientific Research Applications
Menadiol sodium diphosphate hexahydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role in cellular processes involving vitamin K-dependent proteins.
Medicine: Used to prevent and treat vitamin K deficiency, particularly in patients with malabsorption syndromes.
Industry: Employed in the formulation of pharmaceuticals and dietary supplements
Mechanism of Action
Menadiol sodium diphosphate hexahydrate acts as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in various proteins, which is essential for the clotting cascade. This process involves the conversion of inactive clotting factors to their active forms, allowing for proper blood coagulation .
Comparison with Similar Compounds
Similar Compounds
- Menadione (Vitamin K3)
- Phylloquinone (Vitamin K1)
- Menaquinone (Vitamin K2)
Uniqueness
Menadiol sodium diphosphate hexahydrate is unique due to its water solubility, making it suitable for patients with fat malabsorption issues. Unlike other forms of vitamin K, it can be administered orally and absorbed efficiently without the need for dietary fats .
Properties
CAS No. |
6700-42-1 |
---|---|
Molecular Formula |
C11H14NaO9P2 |
Molecular Weight |
375.16 g/mol |
IUPAC Name |
tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate;hexahydrate |
InChI |
InChI=1S/C11H12O8P2.Na.H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;1H2 |
InChI Key |
CEYTVRIGTGFFIZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O.O.[Na] |
Key on ui other cas no. |
6700-42-1 |
Related CAS |
84-98-0 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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